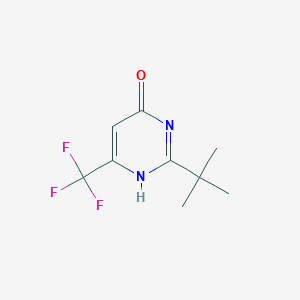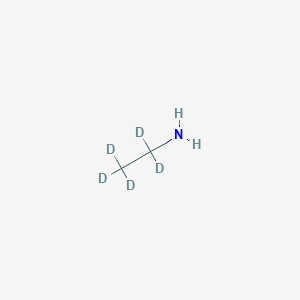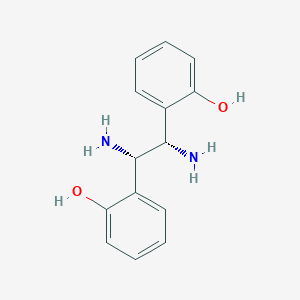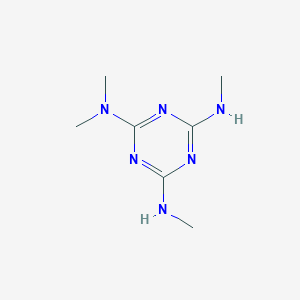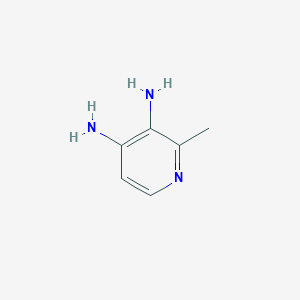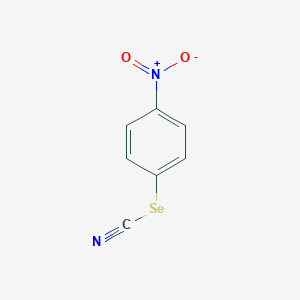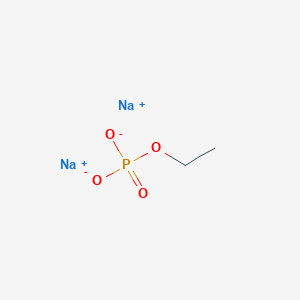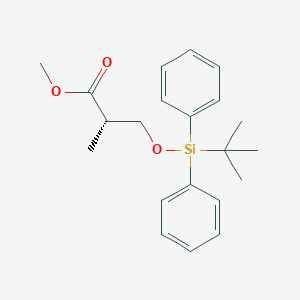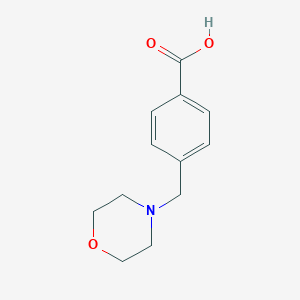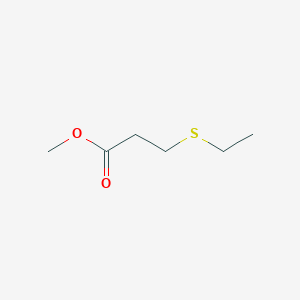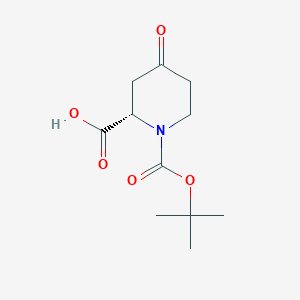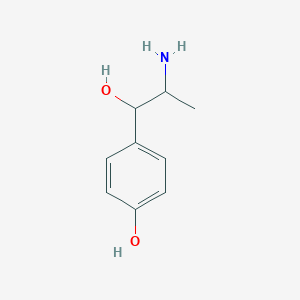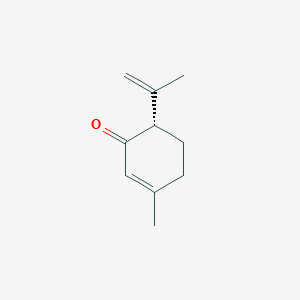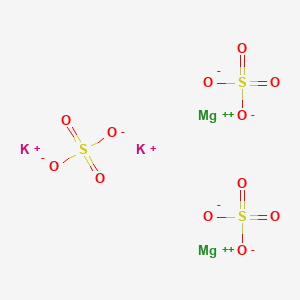
Potassium magnesium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium magnesium sulfate, also known as langbeinite, is a naturally occurring mineral that is commonly used in agriculture as a fertilizer. It is a source of potassium, magnesium, and sulfur, which are essential nutrients for plant growth. Potassium magnesium sulfate is also used in various industrial applications, such as in the production of glass, ceramics, and detergents. In recent years, there has been increasing interest in the scientific research applications of potassium magnesium sulfate due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of potassium magnesium sulfate is not fully understood, but it is believed to function as a source of essential nutrients for plant growth. Potassium is important for regulating water balance and promoting root growth, while magnesium is involved in chlorophyll synthesis and enzyme activation. Sulfur is also important for plant growth, as it is a component of amino acids and proteins.
Effets Biochimiques Et Physiologiques
Potassium magnesium sulfate has been shown to have various biochemical and physiological effects on plants. Studies have demonstrated that it can improve plant growth and yield, increase nutrient uptake, and enhance stress tolerance. In addition, potassium magnesium sulfate has been shown to have beneficial effects on soil properties, such as improving soil structure and increasing microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium magnesium sulfate has several advantages for use in lab experiments. It is readily available and affordable, making it an attractive option for researchers. It is also relatively easy to handle and store. However, there are some limitations to its use. For example, it may not be suitable for certain types of experiments, such as those that require a specific nutrient composition or pH level. In addition, the effects of potassium magnesium sulfate may be influenced by other factors, such as soil type and environmental conditions.
Orientations Futures
There are several potential future directions for research on potassium magnesium sulfate. One area of interest is the development of new methods for synthesizing and processing the mineral. Researchers may also investigate its potential use in new industrial applications, such as in the production of advanced materials. In addition, there is a need for further research on the effects of potassium magnesium sulfate on plant and soil health, as well as its potential for use in sustainable agriculture practices.
Méthodes De Synthèse
Potassium magnesium sulfate is typically extracted from natural deposits of Potassium magnesium sulfate ore. The ore is processed to remove impurities and then heated to produce potassium magnesium sulfate crystals. The crystals are then purified and processed into various forms, such as granules or powder, for use in agriculture and industry.
Applications De Recherche Scientifique
Potassium magnesium sulfate has been the subject of numerous scientific studies in recent years. Researchers have investigated its potential use as a fertilizer for various crops, including corn, soybeans, and wheat. Studies have also explored its effects on soil properties, such as pH and nutrient availability. In addition, potassium magnesium sulfate has been studied for its potential use in industrial applications, such as in the production of ceramic materials.
Propriétés
Numéro CAS |
17855-14-0 |
|---|---|
Nom du produit |
Potassium magnesium sulfate |
Formule moléculaire |
K2Mg2O12S3 |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
dimagnesium;dipotassium;trisulfate |
InChI |
InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |
Clé InChI |
WZISDKTXHMETKG-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Autres numéros CAS |
17855-14-0 13826-56-7 |
Synonymes |
magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




